2-Naphthol, 1-methyl-6-propyl-
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Overview
Description
2-Naphthol, 1-methyl-6-propyl- is a derivative of 2-naphthol, a compound known for its fluorescent properties and its use in various organic transformations. This compound is part of the naphthalene family, which is a homologue of phenol but exhibits higher reactivity due to its aromatic framework .
Preparation Methods
The synthesis of 2-Naphthol, 1-methyl-6-propyl- typically involves multi-step organic reactions. One common method is the sulfonation of naphthalene followed by alkylation. The sulfonation process involves treating naphthalene with sulfuric acid to introduce a sulfonic acid group. This intermediate is then subjected to alkylation using appropriate alkyl halides under basic conditions to introduce the methyl and propyl groups .
Chemical Reactions Analysis
2-Naphthol, 1-methyl-6-propyl- undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
2-Naphthol, 1-methyl-6-propyl- has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Naphthol, 1-methyl-6-propyl- involves its interaction with various molecular targets. The compound can undergo electrophilic substitution reactions, which allow it to interact with biological molecules. Its aromatic structure enables it to participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing its biological activity .
Comparison with Similar Compounds
2-Naphthol, 1-methyl-6-propyl- can be compared with other naphthol derivatives such as:
1-Naphthol: Differing by the position of the hydroxyl group, 1-naphthol is less reactive compared to 2-naphthol derivatives.
2-Naphthol: The parent compound, which is more reactive and serves as a precursor for various derivatives.
2-Naphthol, 1-methyl-: Similar to 2-Naphthol, 1-methyl-6-propyl-, but lacks the propyl group, resulting in different reactivity and applications.
These comparisons highlight the unique reactivity and applications of 2-Naphthol, 1-methyl-6-propyl- due to its specific structural modifications.
Properties
CAS No. |
14461-84-8 |
---|---|
Molecular Formula |
C14H16O |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
1-methyl-6-propylnaphthalen-2-ol |
InChI |
InChI=1S/C14H16O/c1-3-4-11-5-7-13-10(2)14(15)8-6-12(13)9-11/h5-9,15H,3-4H2,1-2H3 |
InChI Key |
AGVVNQWVUYCHFM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC2=C(C=C1)C(=C(C=C2)O)C |
Origin of Product |
United States |
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